molecular formula C9H7Cl2NO B11885882 5,6-dichloro-2,3-dihydroquinolin-4(1H)-one

5,6-dichloro-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11885882
M. Wt: 216.06 g/mol
InChI Key: FGDOKHZUXGSGDJ-UHFFFAOYSA-N
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Description

5,6-Dichloro-2,3-dihydroquinolin-4(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms at positions 5 and 6, along with the dihydroquinolinone structure, may impart unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include:

    Starting Materials: 5,6-dichloroaniline and ethyl acetoacetate.

    Reaction Conditions: Heating the mixture in the presence of a catalyst such as acetic acid or sulfuric acid.

    Procedure: The reaction mixture is refluxed, leading to the formation of the quinoline ring through cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinolin-4-one derivatives.

    Reduction: Formation of fully reduced quinoline derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or amines.

Major Products

    Oxidation: Quinolin-4-one derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-Dichloro-2,3-dihydroquinolin-4(1H)-one may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and biological pathways.

    Medicine: Investigation of its pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5,6-dichloro-2,3-dihydroquinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline structure.

    Quinoline: The parent compound of the quinoline family.

    2,3-Dihydroquinolin-4(1H)-one: A similar compound without chlorine substitutions.

Uniqueness

5,6-Dichloro-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of chlorine atoms at positions 5 and 6, which may enhance its biological activity and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

5,6-dichloro-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C9H7Cl2NO/c10-5-1-2-6-8(9(5)11)7(13)3-4-12-6/h1-2,12H,3-4H2

InChI Key

FGDOKHZUXGSGDJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C(=C(C=C2)Cl)Cl

Origin of Product

United States

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